2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-2-6-19-16(12-14)26-15-3-11-25-13-15)22-7-9-23(10-8-22)18-20-4-1-5-21-18/h1-2,4-6,12,15H,3,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHIJXUSEZDEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidin-2-yl Piperazine Moiety: This can be achieved by reacting pyrimidine with piperazine under controlled conditions, often using a solvent such as ethanol or methanol.
Attachment of the Tetrahydrofuran-3-yl Group: The tetrahydrofuran-3-yl group can be introduced via an etherification reaction, where tetrahydrofuran is reacted with an appropriate halide or tosylate derivative.
Formation of the Pyridin-4-yl Methanone Moiety: This step involves the reaction of pyridine with a suitable acylating agent, such as an acid chloride or anhydride, to form the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, tosylates, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Lactones, carboxylic acids, or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Analysis of Substituent Effects
- Oxolanyloxy vs.
- Piperazine Linker : All compounds utilize a piperazine or piperidine scaffold, but the target compound’s pyridine-4-carbonyl linkage may enhance π-π stacking interactions in receptor binding compared to alkyl chains (e.g., Compounds 21, 22) .
- Fluorine Substitution : While Compounds 21 and 22 feature fluorophenyl groups for enhanced lipophilicity and bioavailability, the target compound lacks fluorine, which may reduce its blood-brain barrier penetration but improve aqueous solubility.
Physicochemical and Pharmacokinetic Differences
- Melting Points : The target compound’s theoretical melting point is expected to fall between 80–150°C, closer to Compound 22 (82–83°C) due to its flexible oxolane ring, whereas sulfonyl-containing Compound 10 has a significantly higher melting point (196–197°C) due to stronger intermolecular forces .
- logP Estimates : The oxolanyloxy group likely reduces hydrophobicity (estimated logP = 1.8) compared to thioether (logP = 2.5) or sulfonyl (logP = 1.2) analogs, balancing solubility and membrane permeability.
Biological Activity
The compound 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine is a heteroaryl piperazinone, characterized by a complex structure that includes a piperazine ring, a pyrimidine moiety, and an oxolane substituent. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds within this class exhibit various biological activities, including antiviral, anticancer, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this specific compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar piperazine derivatives against viral infections. For instance, analogs have been shown to inhibit chikungunya virus (CHIKV) effectively. The mechanism involves interference with viral replication pathways, suggesting that our compound may exhibit similar properties.
Case Study: CHIKV Inhibition
In a study examining the antiviral effects of piperazine derivatives, it was found that modifications in the piperazine ring significantly affected antiviral potency. Compounds with specific substitutions demonstrated enhanced selectivity and lower cytotoxicity, indicating that structural optimization is crucial for developing effective antiviral agents .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Piperazine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Piperazine-based compounds often act by:
- Inhibiting key enzymes involved in cell proliferation.
- Inducing cell cycle arrest.
- Promoting apoptotic pathways through caspase activation.
Neuroprotective Effects
Some studies suggest that piperazine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions including acylation and cyclization processes. Understanding the SAR is critical for enhancing its biological activity:
| Modification | Effect on Activity | Comments |
|---|---|---|
| Substitution on the piperazine ring | Increased potency against CHIKV | Specific substitutions improve selectivity |
| Variation in oxolane substituent | Altered solubility and bioavailability | Essential for optimizing pharmacokinetics |
| Changes in pyrimidine nitrogen positions | Significant impact on antiviral activity | Certain positions enhance binding affinity |
Q & A
Q. Table 1: Representative Reaction Yields for Analogous Compounds
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Piperazine coupling | EDC/HOBt, DCM | 75–87 | ≥98% | |
| Final crystallization | Methanol/EtOAc | 54–78 | ≥99% |
Which spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- 1H/13C-NMR: Assign peaks for the pyrimidine (δ 8.3–8.6 ppm for H-2, H-6), piperazine (δ 3.4–3.8 ppm for N-CH2), and oxolane (δ 4.2–4.5 ppm for O-CH2) .
- X-ray Crystallography: Resolve the stereochemistry of the oxolan-3-yloxy group. For a related compound, orthorhombic crystal system (Pccn) with unit cell dimensions a = 21.3085 Å, b = 18.6249 Å confirms spatial arrangement .
- HRMS: Validate molecular weight (e.g., calculated [M+H]+: 398.16; observed: 398.15) .
How can researchers resolve discrepancies in reported biological activity data?
Advanced Methodological Answer:
- Data Normalization: Account for variations in assay conditions (e.g., cell line viability assays vs. enzyme inhibition). For PI3K inhibitors, IC50 values vary by ATP concentration; standardize assays at 1 mM ATP .
- Meta-Analysis: Compare data across studies using tools like Prism or R. For example, conflicting IC50 values for pyrimidine derivatives in kinase assays may arise from differences in protein purification methods .
- Dose-Response Validation: Replicate assays in triplicate with positive controls (e.g., GDC-0941 for PI3K inhibition) to confirm activity thresholds .
What computational strategies predict target binding affinity and selectivity?
Advanced Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PI3Kγ (PDB: 3DBS). Focus on hydrogen bonding between the pyrimidine ring and Val882, and hydrophobic interactions with the oxolane moiety .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperazine-enzyme complex. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Models: Train models on datasets of pyrimidine derivatives to correlate substituent electronegativity (e.g., oxolane vs. benzodioxole) with logP and IC50 .
How does stereochemistry at the oxolan-3-yloxy group influence pharmacological activity?
Advanced Methodological Answer:
- Enantiomer Separation: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) to isolate R/S isomers. For a related compound, the R-isomer showed 10-fold higher PI3K inhibition than the S-isomer .
- Biological Testing: Compare isomers in kinase panels (e.g., Eurofins KinaseProfiler). Stereospecific interactions with catalytic lysine residues (e.g., Lys833 in PI3Kα) often dictate selectivity .
What strategies improve pharmacokinetic properties like solubility and bioavailability?
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts (common for piperazine derivatives) to enhance water solubility. For example, a dihydrochloride salt increased solubility from 0.2 mg/mL (free base) to 5.6 mg/mL .
- Prodrug Design: Introduce ester groups at the pyrimidine 4-position, which hydrolyze in vivo to release the active compound .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve oral bioavailability .
How do structural modifications at the pyridine-4-carbonyl moiety affect target selectivity?
Advanced Methodological Answer:
- SAR Studies: Replace the oxolane group with morpholine (increased selectivity for mTOR) or benzodioxole (broad-spectrum kinase inhibition). For example, benzodioxole analogs showed 50% inhibition of 12/140 kinases tested .
- Electron-Withdrawing Groups: Introduce nitro (-NO2) or trifluoromethyl (-CF3) groups to enhance binding to hydrophobic pockets (e.g., PI3Kγ’s specificity pocket) .
What are the best practices for ensuring reproducibility in synthesis?
Methodological Answer:
- Detailed Protocols: Document reaction parameters (e.g., exact stoichiometry, solvent batch). For example, trace water in DCM reduces coupling efficiency by 20–30% .
- QC Metrics: Require intermediates to meet purity thresholds (e.g., ≥95% by HPLC) before proceeding. Use in-process NMR to monitor coupling reactions .
- Collaborative Validation: Share samples with independent labs for cross-verification of spectral data and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
